Peretinoin - 81485-25-8

Peretinoin

Catalog Number: EVT-278556
CAS Number: 81485-25-8
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peretinoin, chemically known as (3E,7E,9E,11E,13E)-3,7,9,11,13-pentadecapentaenoic acid, belongs to the class of acyclic retinoids [, ]. Unlike naturally occurring retinoids like retinol (vitamin A), peretinoin lacks a cyclic ring structure. Despite this difference, it exhibits significant biological activity, particularly in influencing cell growth, differentiation, and death [].

Future Directions
  • Clinical Trials: Several clinical trials are underway to further evaluate the efficacy and safety of peretinoin in preventing HCC recurrence in patients with chronic liver disease [, , ]. The results of these trials are eagerly awaited and will provide critical insights into peretinoin's clinical potential.
  • Combination Therapies: Investigating the efficacy of peretinoin in combination with other therapeutic agents, such as antiviral drugs, sorafenib, or iron chelators, could lead to more effective HCC treatment strategies [].
  • Mechanism of Action: While the general mechanisms of action involving RARs, SPHK1, and autophagy have been elucidated, further research is needed to fully understand the downstream targets and signaling pathways modulated by peretinoin [, , , , ]. A more detailed understanding of its molecular mechanisms will allow for better patient selection and personalized treatment approaches.
  • Drug Delivery: Developing novel drug delivery systems for peretinoin, such as self-microemulsion compositions, could improve its bioavailability and therapeutic efficacy [].

9-cis Retinoic Acid

  • Relevance: In contrast to Peretinoin, which inhibits HBV replication, 9-cis Retinoic Acid was found to either have no effect or even increase HBV replication in vitro []. This difference in activity highlights the unique properties of Peretinoin's acyclic structure compared to cyclic retinoids like 9-cis Retinoic Acid.

13-cis Retinoic Acid (Isotretinoin)

  • Relevance: Similar to 9-cis Retinoic Acid, 13-cis Retinoic Acid did not exhibit the HBV replication inhibition observed with Peretinoin. In fact, it was also shown to potentially increase HBV replication []. This further emphasizes the distinct antiviral profile of Peretinoin among retinoids.

All-trans Retinoic Acid (Tretinoin)

  • Relevance: All-trans Retinoic Acid did not demonstrate the same inhibitory activity against HBV replication as Peretinoin []. While both compounds are retinoids, Peretinoin's acyclic structure appears to be crucial for its unique ability to suppress HBV.

Vitamin K2

  • Relevance: While not structurally related to Peretinoin, Vitamin K2 has been investigated in clinical trials as an adjuvant therapy for hepatocellular carcinoma (HCC) []. Although both compounds have been explored for HCC treatment, they differ significantly in their structures, mechanisms of action, and clinical trial outcomes.

Sorafenib

  • Relevance: Sorafenib is a clinically established treatment for HCC, while Peretinoin is primarily studied for its chemopreventive effects after curative HCC therapy []. Both compounds represent different therapeutic approaches to HCC management, with Sorafenib targeting advanced disease and Peretinoin aiming to prevent recurrence.

Sphingosine Kinase 1 (SPHK1)

  • Relevance: Peretinoin was shown to inhibit SPHK1 expression, which contributed to its suppressive effect on HBV replication []. By downregulating SPHK1, Peretinoin appears to indirectly activate histone deacetylase 1 (HDAC1), leading to reduced HBV transcription. This finding highlights a key mechanism by which Peretinoin exerts its antiviral effects.
Source and Classification

Peretinoin is synthesized from natural retinoids but is not found in nature itself. It is classified under the broader category of retinoids, which are derivatives of vitamin A. Its chemical formula is C20H30O2C_{20}H_{30}O_2, with a molecular weight of 302.45 g/mol . As a synthetic agent, peretinoin represents a significant advancement in chemoprevention strategies against liver cancer.

Synthesis Analysis

The synthesis of peretinoin involves several chemical reactions that utilize various reagents and conditions to achieve the final product. One common method described in the literature includes:

  1. Starting Materials: The synthesis begins with readily available retinoid precursors.
  2. Reagents: Key reagents often include palladium catalysts for coupling reactions.
  3. Conditions: The reactions typically require controlled temperatures and solvents, such as dimethyl sulfoxide or ethanol, to facilitate the formation of the acyclic structure.

For instance, recent studies have highlighted the use of rapid carbon-11 labeling techniques to synthesize peretinoin derivatives for imaging purposes, showcasing advancements in synthetic methodologies that enhance its applicability in research and clinical settings .

Molecular Structure Analysis

Peretinoin's molecular structure is characterized by its unique acyclic configuration, which distinguishes it from cyclic retinoids like all-trans-retinoic acid. The structure includes:

  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and biological activity.
  • Three-Dimensional Conformation: Molecular modeling studies indicate that peretinoin adopts a specific conformation that is crucial for its interaction with cellular receptors.

The compound's structure allows it to engage effectively with various biological targets, influencing gene expression and cellular signaling pathways .

Chemical Reactions Analysis

Peretinoin participates in several chemical reactions that are pivotal for its pharmacological effects:

  1. Binding with Retinoid Receptors: Peretinoin interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression related to cell differentiation and apoptosis.
  2. Metabolic Transformations: In vivo studies show that peretinoin undergoes metabolic conversion, which can affect its bioavailability and efficacy.
  3. Inhibition Mechanisms: It has been demonstrated that peretinoin inhibits sphingosine kinase 1 expression, a critical enzyme involved in cancer progression, through specific transcriptional regulation .

These reactions underline the compound's multifaceted role in cancer prevention and treatment.

Mechanism of Action

The mechanism of action of peretinoin involves several key pathways:

  • Gene Regulation: Peretinoin modulates the expression of genes involved in cell cycle regulation and apoptosis. For instance, it has been shown to suppress sphingosine kinase 1 transcription by inhibiting Sp1 transcription factor activity .
  • Cellular Signaling: The compound influences various signaling pathways that are crucial for hepatocyte function and survival, thereby reducing the risk of tumor recurrence post-therapy.
  • Antiviral Activity: Studies have indicated that peretinoin also exhibits antiviral properties against hepatitis B virus and hepatitis C virus, further supporting its role in liver health .

These mechanisms collectively contribute to its therapeutic potential in preventing liver cancer recurrence.

Physical and Chemical Properties Analysis

Peretinoin exhibits distinct physical and chemical properties:

  • Solubility: It is highly soluble in dimethyl sulfoxide and ethanol but shows limited solubility in water, which affects its formulation for clinical use .
  • Stability: The compound's stability under various conditions is crucial for its efficacy; studies suggest it remains stable under physiological conditions but may degrade under extreme pH levels.
  • Melting Point and Boiling Point: Specific data regarding these parameters are essential for understanding its handling and storage requirements.

These properties are vital for optimizing peretinoin's formulation as a therapeutic agent.

Applications

Peretinoin has several significant applications in medicine:

  1. Cancer Prevention: It is primarily investigated for its role in preventing hepatocellular carcinoma recurrence after curative treatments.
  2. Hepatitis Treatment: Ongoing research explores its potential as an adjunct therapy for viral hepatitis management due to its antiviral properties .
  3. Research Tool: Peretinoin serves as a valuable tool in molecular biology studies aimed at understanding retinoid signaling pathways.

The compound's versatility makes it a focus of ongoing research aimed at expanding its clinical applications beyond liver cancer prevention.

Molecular Mechanisms of Action in Hepatocellular Carcinoma (HCC) Chemoprevention

Retinoid Receptor-Mediated Transcriptional Regulation

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Activation Dynamics

Peretinoin (ACR) exerts its chemopreventive effects primarily through modulation of nuclear retinoid receptors. As an agonist for both RARs and RXRs, it binds to these receptors with high affinity, facilitating the formation of RAR-RXR heterodimers or RXR homodimers. These complexes then translocate to the nucleus and bind to retinoic acid response elements (RAREs) or retinoid X response elements (RXREs) in target gene promoters [10]. RXRα is the predominant isoform in hepatocytes, where it serves as a master regulator of metabolic and differentiation pathways by dimerizing with partners like PPARγ, LXR, and FXR [6] [10].

In hepatocellular carcinoma (HCC), chronic inflammation and oncogenic signaling (e.g., Ras/MAPK pathway) induce phosphorylation of RXRα at serine 260 and threonine 82 residues. Phosphorylated RXRα accumulates in the nucleus due to impaired ubiquitin-proteasome degradation, where it acts as a dominant-negative inhibitor of functional RXR dimers [6] [10]. This disrupts retinoid-regulated gene networks controlling:

  • Hepatic lipid metabolism (via PPARγ/RXRα)
  • Cell differentiation (via RARβ/RXRα)
  • Apoptosis (via TRAIL-R2 induction)

Peretinoin counteracts this dysfunction by suppressing Ras/MAPK activation, reducing RXRα phosphorylation, and restoring transcriptional activity of retinoid-responsive genes. Experimental models confirm that ACR treatment reactivates RXRα-dependent transcription, reinstating growth control in premalignant hepatocytes [6] [10].

Table 1: Retinoid Receptor Distribution and Functions in the Liver

ReceptorPrimary Hepatic LocalizationKey Dimer PartnersBiological Functions
RXRαHepatocytes (nucleus)PPARγ, LXR, FXRLipid metabolism, differentiation
RARβHepatocytes (nucleus)RXRαCell cycle arrest, apoptosis
RXRγStellate cellsPPARγFibrosis suppression

Epigenetic Modulation of Retinoid-Responsive Genes

Peretinoin reactivates epigenetically silenced tumor suppressor genes through chromatin remodeling. In HCC cell lines, ACR induces histone H3/H4 acetylation at promoters of RARβ and p21ᶜⁱᵖ¹, facilitated by recruitment of histone acetyltransferases (HATs) like PCAF to retinoid receptor complexes [1] [8]. This opens chromatin structure, enabling transcription of genes that:

  • Arrest cell cycle progression (p21ᶜⁱᵖ¹)
  • Promote differentiation (RARβ)
  • Induce apoptosis (Bax)

Concurrently, ACR suppresses DNA methyltransferase (DNMT) activity, preventing hypermethylation of retinoid target genes. In diethylnitrosamine (DEN)-induced hepatocarcinogenesis models, ACR-treated rodents exhibit 40% higher RARβ expression and 60% reduced tumor incidence compared to controls, confirming epigenetic reprogramming as a key mechanism [6] [8].

Table 2: Epigenetic Targets of Peretinoin in HCC Prevention

Target GeneEpigenetic ModificationBiological Outcome
RARβHistone H3K9 acetylationRestored differentiation signaling
p21ᶜⁱᵖ¹Promoter demethylationG1/S cell cycle arrest
BaxHistone H4 acetylationEnhanced mitochondrial apoptosis

Suppression of Oncogenic Signaling Pathways

Inhibition of Sphingosine Kinase 1 (SPHK1)/S1P Axis in Hepatocarcinogenesis

Peretinoin disrupts sphingolipid metabolism by targeting SPHK1, the enzyme catalyzing sphingosine-1-phosphate (S1P) production. S1P is a bioactive lipid that promotes HCC progression through:

  • Stimulation of cell proliferation
  • Inhibition of apoptosis
  • Enhancement of angiogenesis

In Huh-7 hepatoma cells, ACR reduces SPHK1 mRNA expression by 70% and enzymatic activity by 65% via transcriptional repression [2]. Mechanistically, ACR suppresses SPHK1 promoter activity by downregulating the transcription factor Sp1, which binds GC-box elements in the SPHK1 promoter. Deletion of Sp1 binding sites or Sp1 overexpression abolishes ACR’s inhibitory effect, confirming Sp1 as the primary mediator [2].

In vivo validation using SPHK1-knockout mice demonstrates resistance to DEN-induced hepatocarcinogenesis, with 50% fewer tumors and reduced tumor volume compared to wild-type mice. ACR treatment in wild-type mice mirrors this phenotype, normalizing S1P levels and blocking tumor development [2].

Downregulation of Wnt/β-Catenin and mTOR Pathways

Peretinoin inhibits canonical Wnt signaling by reducing nuclear translocation of β-catenin. In PDGF-C transgenic mice (a model of NASH-driven HCC), ACR decreases β-catenin protein levels by 40% and suppresses downstream targets like cyclin D1 and c-Myc [3] [8]. This occurs via retinoid receptor-mediated upregulation of Axin1, a negative regulator of Wnt signaling that promotes β-catenin degradation.

Simultaneously, ACR suppresses mTORC1 activity, evidenced by reduced phosphorylation of S6K1 (70% decrease) and 4E-BP1 (55% decrease) in hepatoma cells. This dual inhibition blocks:

  • Cap-dependent protein translation
  • Ribosome biogenesis
  • Lipid synthesis

The combined suppression of Wnt and mTOR pathways impedes hepatocyte hyperproliferation and metabolic reprogramming in precancerous lesions [3] [8].

Interference with PDGF-C and Angiogenic Signaling Networks

Platelet-derived growth factor-C (PDGF-C) drives hepatic fibrosis and angiogenesis, creating a tumor-permissive microenvironment. Peretinoin inhibits PDGF-C signaling through:

  • Direct transcriptional repression of PDGF-C gene via RXRα-dependent mechanisms
  • Reduced phosphorylation of PDGF receptor-β (PDGFR-β)

In PDGF-C transgenic mice, ACR treatment decreases hepatic collagen deposition by 60% and microvessel density by 45%, correlating with attenuated fibrosis and suppressed tumor development [3] [8].

Autophagy Induction and Metabolic Reprogramming

Atg5-Atg12-Atg16L1 Pathway Activation in Steatohepatitis Models

Peretinoin restores autophagic flux in steatotic livers by upregulating the core autophagy machinery. In atherogenic high-fat (Ath-HF) diet mice, ACR increases:

  • Atg16L1 mRNA (3.5-fold) and protein (2.8-fold)
  • LC3-II/LC3-I ratio (2.5-fold)
  • Autophagosome-lysosome fusion (confirmed by LAMP2/LC3 co-localization)

Mechanistically, ACR activates the Atg16L1 promoter via induction of CCAAT/enhancer-binding protein alpha (C/EBPα), a transcription factor that binds the Atg16L1 promoter [3] [8]. This is clinically relevant, as human NASH liver biopsies show progressive loss of Atg16L1 expression with advancing fibrosis.

Table 3: Effects of Peretinoin on Autophagic Flux in NASH-HCC Models

Autophagy MarkerChange with Ath-HF DietNormalization by ACRFunctional Significance
Atg16L1 mRNA↓ 60%↑ 210%Core autophagy scaffold
LC3-II/LC3-I ratio↓ 55%↑ 150%Autophagosome formation
p62/SQSTM1↑ 300%↓ 70%Substrate clearance
LAMP2-LC3 colocalization↓ 75%↑ 200%Lysosomal degradation

Autophagy-Dependent Suppression of NF-κB and STAT3 Inflammatory Cascades

Peretinoin disrupts pro-inflammatory signaling through autophagy-mediated regulation of NF-κB and STAT3. Atg16L1 overexpression in HepG2 cells (induced by ACR) inhibits:

  • IL-6-induced STAT3 phosphorylation (Tyr705) by 80%
  • Palmitate-induced NF-κB nuclear translocation by 70%

This occurs via two distinct mechanisms:

  • STAT3 suppression: Atg16L1 promotes dephosphorylation of gp130, the signal-transducing subunit of IL-6 receptors, reducing JAK2 activation and subsequent STAT3 phosphorylation [8].
  • NF-κB suppression: Enhanced autophagic clearance of damaged mitochondria (mitophagy) reduces mitochondrial ROS and prevents IκB kinase (IKK) activation [3] [9].

In NASH-HCC mouse models, ACR-treated animals show 60% lower IL-6 and 50% lower TNF-α levels, confirming global attenuation of inflammation-driven carcinogenesis [3] [8] [9].

Properties

CAS Number

81485-25-8

Product Name

Peretinoin

IUPAC Name

(2E,4E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentaenoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h8-9,11,13-15H,6-7,10,12H2,1-5H3,(H,21,22)/b14-8+,17-11+,18-13+,19-15+

InChI Key

UUBHZHZSIKRVIV-KCXSXWJSSA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

(2E,4E,6E,10E)-3,7,11,15-tetramethyl-2,4,6,10,14-hexadecapentaenoic acid
(2E,4E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentaenoic acid
3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentaenoic acid
NIK-333
peretinoin

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C(=O)O)/C)/C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.